molecular formula C13H28O B12282023 3-Butyl-1-nonanol

3-Butyl-1-nonanol

Cat. No.: B12282023
M. Wt: 200.36 g/mol
InChI Key: ICTOQBVCUDARKR-UHFFFAOYSA-N
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Description

3-Butyl-1-nonanol is an organic compound classified as a fatty alcohol. It has the molecular formula C13H28O and is characterized by a hydroxyl group (-OH) attached to a long aliphatic chain. This compound is a colorless, oily liquid with a mild odor and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Butyl-1-nonanol can be synthesized through several methods. One common approach involves the hydroformylation of 1-octene, followed by hydrogenation. The hydroformylation reaction adds a formyl group to the double bond of 1-octene, producing a mixture of aldehydes. These aldehydes are then hydrogenated to form the corresponding alcohols, including this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced through the oxo process, which involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst. This process yields aldehydes, which are subsequently hydrogenated to produce alcohols. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-nonanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alkanes.

    Substitution: Produces halides or esters.

Scientific Research Applications

3-Butyl-1-nonanol has several scientific research applications, including:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Used in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of 3-Butyl-1-nonanol involves its interaction with cellular membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the long aliphatic chain can interact with lipid bilayers, altering membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    1-Nonanol: A straight-chain fatty alcohol with a similar structure but lacks the butyl group.

    2-Nonanol: An isomer of 1-Nonanol with the hydroxyl group on the second carbon.

    3-Butyl-1-octanol: Similar structure but with one less carbon in the main chain.

Uniqueness

3-Butyl-1-nonanol is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This structural difference can also affect its interactions with biological molecules and its applications in various fields.

Properties

Molecular Formula

C13H28O

Molecular Weight

200.36 g/mol

IUPAC Name

3-butylnonan-1-ol

InChI

InChI=1S/C13H28O/c1-3-5-7-8-10-13(11-12-14)9-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

ICTOQBVCUDARKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)CCO

Origin of Product

United States

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